Sootepin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sootepin D is a triterpene compound isolated from the apical bud of the plant Gardenia sootepensis. It has garnered significant attention due to its potent anti-inflammatory properties, particularly its ability to inhibit tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sootepin D is primarily extracted from natural sources, specifically the apical buds of Gardenia sootepensis. The extraction process involves the use of organic solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through extraction from plant material. Efforts are ongoing to develop synthetic routes that could facilitate its large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

Reduction: The compound can be reduced under specific conditions, although detailed studies on its reduction reactions are limited.

Substitution: this compound can participate in substitution reactions, especially at the functional groups attached to its triterpene backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Properties

Sootepin D has shown promising anti-inflammatory effects. Research indicates that it can inhibit tumor necrosis factor-alpha (TNF-α)-induced nuclear factor kappa B (NF-κB) activity, a key pathway involved in inflammation . The half-maximal inhibitory concentration (IC50) for this activity was determined to be approximately 8.3 µM, indicating its potency in modulating inflammatory responses.

2. Anticancer Potential

In addition to its anti-inflammatory properties, this compound has been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit nitric oxide production in macrophage cells, which is crucial for cancer progression . The compound's ability to modulate signaling pathways associated with cancer cell proliferation suggests its potential as a chemopreventive agent.

Case Study 1: Inhibition of NF-κB Pathway

A detailed study investigated the effects of this compound on human embryonic kidney cells (HEK293). The researchers treated these cells with various concentrations of this compound and measured the activation of NF-κB in response to TNF-α stimulation. The results confirmed that this compound effectively reduced NF-κB activation, supporting its role as an anti-inflammatory agent .

| Concentration (µM) | NF-κB Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 5 | 45 |

| 10 | 65 |

| 20 | 80 |

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings indicated significant cytotoxicity at higher concentrations, with an IC50 value of approximately 15 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanism of Action

Sootepin D exerts its effects primarily by inhibiting tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity. This inhibition reduces the production of pro-inflammatory cytokines and other inflammatory mediators. The compound targets specific molecular pathways involved in inflammation, making it a potent anti-inflammatory agent .

Comparison with Similar Compounds

Betulinic Acid: Another triterpene with anti-inflammatory and anticancer properties.

Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities

Uniqueness of Sootepin D: this compound stands out due to its specific inhibition of tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity, which is not as prominently observed in the other similar triterpenes. This unique mechanism of action makes it a valuable compound for targeted anti-inflammatory therapies .

Biological Activity

Sootepin D is a triterpene compound derived from the apical bud of Gardenia sootepensis, a plant belonging to the Rubiaceae family. This compound has garnered attention for its significant biological activities, particularly its anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

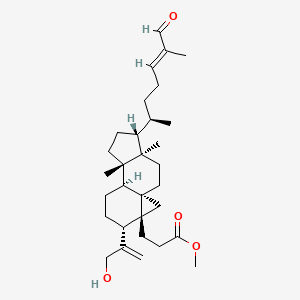

- Molecular Formula : C₃₁H₄₈O₄

- Molecular Weight : 484.71 g/mol

- CAS Number : 1154518-97-4

- PubChem CID : 44179869

This compound primarily exerts its biological effects through the inhibition of nuclear factor kappa B (NF-κB) activity, a key regulator in inflammatory responses. The compound shows an IC50 value of 8.3 μM for inhibiting TNF-α-induced NF-κB activity, indicating a moderate potency in this regard .

NF-κB is involved in various biological processes, including inflammation and immune response. Aberrant activation of NF-κB has been linked to several inflammatory diseases such as rheumatoid arthritis and septic shock, making this compound a potential candidate for therapeutic applications .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and mediators. Notably, it inhibits nitric oxide (NO) production, which is often elevated during inflammatory responses. The following table summarizes the IC50 values of this compound and other related compounds:

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 8.3 | TNF-α-induced NF-κB |

| Coronalolide | 5.6 | TNF-α-induced NF-κB |

| Coronalolide Methyl Ester | 6.0 | TNF-α-induced NF-κB |

| Coronalonic Acid | 15.0 - 19.7 | NO production |

Case Studies and Research Findings

-

Isolation and Characterization :

A study conducted by Woo et al. (2016) focused on the bioassay-guided fractionation of dichloromethane extracts from Gardenia sootepensis. This research led to the isolation of several triterpenes, including this compound, which were evaluated for their ability to inhibit TNF-α-induced NF-κB activity and NO production . -

Comparative Analysis :

In a comparative study involving various triterpenes from Gardenia philastrei, this compound was found to have a significant inhibitory effect on LPS-induced NO production in RAW264.7 macrophages, showcasing its potential as an anti-inflammatory agent . -

Potential Therapeutic Applications :

Given its mechanism of action and biological activity, this compound may serve as a lead compound for developing new anti-inflammatory therapies. Its ability to modulate NF-κB activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

Properties

IUPAC Name |

methyl 3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-21(18-32)8-7-9-22(2)24-12-14-29(5)26-11-10-25(23(3)19-33)30(15-13-27(34)35-6)20-31(26,30)17-16-28(24,29)4/h8,18,22,24-26,33H,3,7,9-17,19-20H2,1-2,4-6H3/b21-8+/t22-,24-,25+,26+,28-,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOHMDKQENYFEG-YSIJHDMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)OC)C(=C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.